6-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline-4-carbohydrazide
Overview
Description
6-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline-4-carbohydrazide is a complex organic compound that features a quinoline core substituted with a bromo group, a nitrophenyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline-4-carbohydrazide typically involves multi-step organic reactions. One common method starts with the bromination of quinoline derivatives, followed by the introduction of the nitrophenyl group through a Heck reaction. The final step involves the formation of the carbohydrazide moiety through a hydrazinolysis reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The carbohydrazide moiety may also play a role in binding to biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-nitrophenol: Similar in structure but lacks the quinoline core and carbohydrazide moiety.
6-bromo-2,4-dinitroaniline: Contains a bromo and nitro group but differs in the overall structure and functional groups.
Uniqueness
6-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline-4-carbohydrazide is unique due to its combination of a quinoline core, bromo, nitrophenyl, and carbohydrazide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
6-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O3/c19-12-4-8-17-15(9-12)16(18(24)22-20)10-13(21-17)5-1-11-2-6-14(7-3-11)23(25)26/h1-10H,20H2,(H,22,24)/b5-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDYGLIITOPQNR-ORCRQEGFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)NN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)NN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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